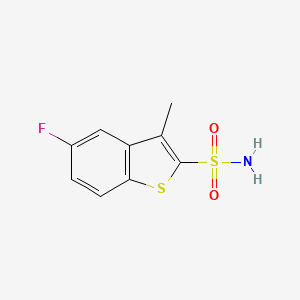

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide

CAS No.: 874772-69-7

Cat. No.: VC2717449

Molecular Formula: C9H8FNO2S2

Molecular Weight: 245.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874772-69-7 |

|---|---|

| Molecular Formula | C9H8FNO2S2 |

| Molecular Weight | 245.3 g/mol |

| IUPAC Name | 5-fluoro-3-methyl-1-benzothiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C9H8FNO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13) |

| Standard InChI Key | VJROMBCJDSOQNS-UHFFFAOYSA-N |

| SMILES | CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)N |

| Canonical SMILES | CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)N |

Introduction

Chemical Structure and Properties

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide possesses a distinctive chemical structure characterized by a benzothiophene core with specific functional group modifications. The compound has the molecular formula C9H8FNO2S2 and a molecular weight of 245.3 g/mol. Its structure features a benzothiophene scaffold with a fluorine atom at the 5-position, a methyl group at the 3-position, and a sulfonamide group at the 2-position, creating a unique chemical entity with specific reactivity patterns and biological potential.

The compound is identifiable through various chemical identifiers, including its CAS number 874772-69-7. The standard IUPAC name for this compound is 5-fluoro-3-methyl-1-benzothiophene-2-sulfonamide, which accurately describes its structural composition. The presence of the benzothiophene core contributes significantly to the compound's stability, while the fluorine atom enhances its lipophilicity and potentially improves its pharmacokinetic properties.

The structural characteristics of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide can be further defined by its standard InChI notation: InChI=1S/C9H8FNO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13). This notation provides a standardized representation of the compound's molecular structure, facilitating its identification and comparison with other related chemical entities.

Structural Comparison with Related Compounds

When comparing 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide with structurally related compounds, several noteworthy differences and similarities emerge. For instance, 3-methyl-1-benzothiophene-2-thiol (CAS: 76354-66-0) shares the benzothiophene core and the methyl group at the 3-position but lacks the fluorine atom and contains a thiol group instead of a sulfonamide group . This structural variation results in significantly different chemical properties and potential biological activities.

Another related compound, N-(4-acetyl-2-methanesulfonylphenyl)-5-fluoro-3-methylbenzo[b]thiophene-2-sulfonamide, incorporates 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide as part of its more complex structure . This larger molecule includes additional functional groups that may modify its biological activity profile compared to the simpler 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide.

The table below summarizes key differences between 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide and related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | CAS Number |

|---|---|---|---|---|

| 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide | C9H8FNO2S2 | 245.3 g/mol | Benzothiophene core, 5-fluoro, 3-methyl, 2-sulfonamide | 874772-69-7 |

| 3-methyl-1-benzothiophene-2-thiol | C9H8S2 | 180.29 g/mol | Benzothiophene core, 3-methyl, 2-thiol, no fluorine | 76354-66-0 |

| N-(4-acetyl-2-methanesulfonylphenyl)-5-fluoro-3-methylbenzo[b]thiophene-2-sulfonamide | C18H16FNO5S3 | 441.5 g/mol | Complex structure incorporating the target compound with additional functional groups | Not specified in search results |

These structural variations contribute to differences in lipophilicity, solubility, and potential interactions with biological targets. 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide uniquely combines the fluorinated benzothiophene structure with a sulfonamide group, potentially offering enhanced lipophilicity and diverse biological activities compared to simpler sulfonamides.

Future Research Directions

The promising properties of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide open several avenues for future research. Further investigations could focus on:

-

Comprehensive evaluation of its carbonic anhydrase inhibition profile against different isoforms

-

Assessment of its potential antiproliferative activities against various cancer cell lines

-

Structure-activity relationship studies to optimize its biological activities

-

Development of synthetic methodologies to efficiently produce the compound and its derivatives

-

Exploration of its potential in combination therapies with established treatment modalities

Advanced structural studies, including X-ray crystallography of the compound in complex with target enzymes, could provide valuable insights into its binding modes and mechanisms of action. Such information would facilitate rational design approaches to develop more potent and selective derivatives based on the 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide scaffold.

Additionally, comparative studies between 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide and other sulfonamide compounds could help identify structure-function relationships that govern biological activities. Understanding these relationships would contribute to the broader knowledge base in medicinal chemistry and potentially inspire the development of novel therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume